rac-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
CAS No.: 1392211-27-6
Cat. No.: VC11633075
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1392211-27-6 |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.7 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a pyrrolidine ring substituted at positions 3 and 4 with a carboxylic acid group and a 4-methoxyphenyl moiety, respectively . The trans configuration places these groups on opposite sides of the ring plane, as illustrated in its IUPAC name. The hydrochloride salt forms via protonation of the amine group, stabilizing the molecule for storage and handling.
Table 1: Key Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₆ClNO₃ | |
| Molecular weight | 269.73 g/mol (free base) + 36.46 g/mol (HCl) | |
| Stereochemistry | (3R,4S), trans | |
| CAS number | Not publicly disclosed | — |
The SMILES notation for the free base is COc1ccc(cc1)C2C[C@H](N)C[C@H]2C(=O)O, highlighting the methoxy group, phenyl ring, and chiral centers .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine protons, aromatic methoxy group, and carboxylic acid. Infrared (IR) spectra show absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy). Mass spectrometry typically displays a molecular ion peak at m/z 269 for the free base .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step processes, often starting from chiral pyrrolidine precursors. A common approach includes:
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Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones to construct the pyrrolidine backbone .
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Substituent Introduction: Mitsunobu reaction or nucleophilic aromatic substitution to attach the 4-methoxyphenyl group.
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Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl group or hydrolysis of nitriles .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Phenyl group addition | 4-Methoxybenzyl chloride, DIPEA, DMF, 60°C | 78% | |
| Carboxylic acid formation | KMnO₄, H₂O, rt | 85% | |
| Salt crystallization | HCl (g), Et₂O, 0°C | 92% |
Chirality Control
Asymmetric synthesis strategies, such as enzymatic resolution or chiral auxiliary use, are critical for obtaining the (3R,4S) configuration. Diastereomeric excess (de) exceeding 95% has been reported using Evans oxazolidinones.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents like methanol . The free base is less soluble, requiring dimethyl sulfoxide (DMSO) for dissolution. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.
Crystallography
X-ray diffraction analysis confirms the trans configuration, with dihedral angles between the pyrrolidine ring and phenyl group measuring 85–90° . The crystal lattice exhibits hydrogen bonding between the ammonium and chloride ions, stabilizing the structure .
Pharmacological Applications
Mechanism of Action
The compound’s primary mechanism involves modulation of enzymatic activity. The carboxylic acid group chelates metal ions in active sites, while the methoxyphenyl moiety engages in hydrophobic interactions . Preclinical studies suggest inhibition of coagulation factor Xa (IC₅₀ = 120 nM), positioning it as a potential anticoagulant .
Biological Activity
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